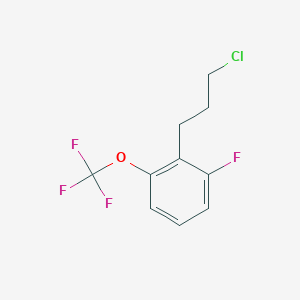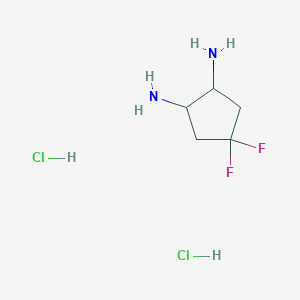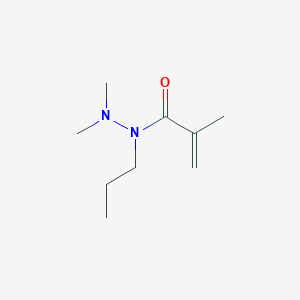
N',N',2-trimethyl-N-propylprop-2-enehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylamino propyl methacrylamide is a water-soluble methacrylamide monomer. It is highly reactive and can undergo radical polymerization and cross-linking reactions. The presence of the dimethylamino group provides pH responsiveness and hydrophilicity to the resulting polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylamino propyl methacrylamide can be synthesized through the reaction of dimethylaminopropylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like chloroform at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of dimethylamino propyl methacrylamide often involves free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. These methods allow for the production of polymers with controlled molecular weights and narrow polydispersity indices .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylamino propyl methacrylamide undergoes various types of chemical reactions, including:
Radical Polymerization: This reaction involves the formation of polymers through the reaction of monomers with free radicals.
Cross-Linking Reactions: These reactions result in the formation of three-dimensional polymer networks.
Common Reagents and Conditions
Radical Polymerization: Typically initiated by thermal or photochemical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Cross-Linking Reactions: Often involve the use of cross-linking agents like ethylene glycol dimethacrylate.
Major Products Formed
Applications De Recherche Scientifique
Dimethylamino propyl methacrylamide has a wide range of scientific research applications, including:
Drug Delivery Systems: Used to create pH-responsive hydrogels for controlled drug release.
Biocompatible Coatings: Applied in biomedical engineering for creating biocompatible coatings and adhesives.
Responsive Materials: Employed in the development of materials that respond to environmental stimuli such as pH and temperature.
Mécanisme D'action
The mechanism by which dimethylamino propyl methacrylamide exerts its effects involves the protonation of the dimethylamino group in response to changes in pH. This protonation alters the hydrophilicity and charge of the polymer, enabling it to interact with various molecular targets and pathways. For example, in gene delivery applications, the protonation facilitates the complexation with nucleic acids and enhances cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethylaminoethyl methacrylate
- Diethylaminoethyl methacrylate
- Aminopropyl methacrylamide hydrochloride
Uniqueness
Dimethylamino propyl methacrylamide is unique due to its combination of pH responsiveness, hydrophilicity, and ability to undergo radical polymerization and cross-linking reactions. These properties make it particularly suitable for applications in drug delivery, gene delivery, and the development of responsive materials .
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
N',N',2-trimethyl-N-propylprop-2-enehydrazide |
InChI |
InChI=1S/C9H18N2O/c1-6-7-11(10(4)5)9(12)8(2)3/h2,6-7H2,1,3-5H3 |
Clé InChI |
MVVMETRGWFSULN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(=O)C(=C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


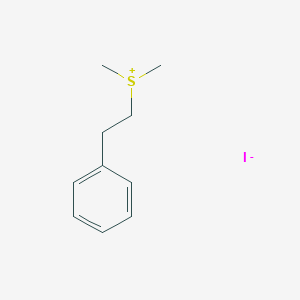

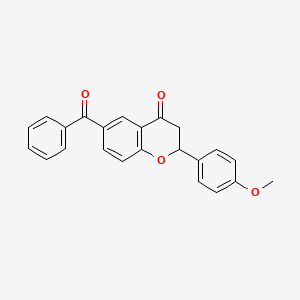
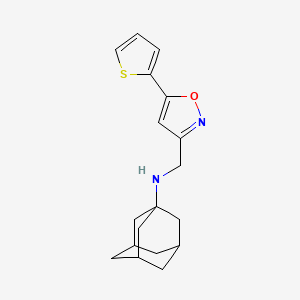

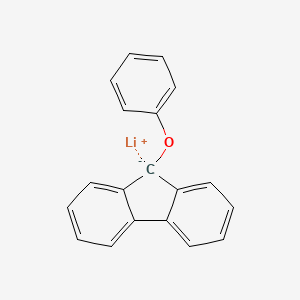

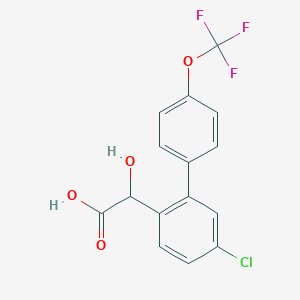
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)
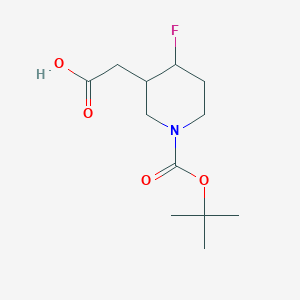
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
